molecular formula C17H16N4O8 B559584 N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate CAS No. 82321-04-8

N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate

Cat. No. B559584
CAS RN: 82321-04-8
M. Wt: 394.34 g/mol
InChI Key: IYBNUJCDIAGXNX-UHFFFAOYSA-N
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Description

“N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate”, also known as DNP-X, SE, is an amine-reactive building block used for developing a probe, which can be recognized by anti-DNP antibodies . It has a molecular formula of C16H18N4O8 .


Molecular Structure Analysis

The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate . The InChI and Canonical SMILES strings are also available for further structural analysis .


Physical And Chemical Properties Analysis

The molecular weight of “N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate” is 394.34 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 9 . The XLogP3-AA value is 2.1 .

Scientific Research Applications

1. Polyacrylamide Gel Preparation

  • Summary of Application: N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is used as a crosslinker in the preparation of polyacrylamide (PA) gels, which are widely used to study cell-extracellular matrix mechanical interactions .
  • Methods of Application: The preparation of PA gels involves exposing excess N-hydroxysuccinimidyl-acrylamide (NHS-AA) ester to the gel surface to obtain NHS-AA ester-containing PA gels with a uniform ECM protein coating and stiffness similar to that of sulfo-SANPAH-containing PA gels .
  • Results or Outcomes: The biological behavior of MCF7 and MCF10A cells were similar on NHS-AA ester and sulfo-SANPAH gels. Acini formation in Matrigel overlay culture were also consistent on NHS-AA ester and sulfo-SANPAH gels .

2. Development of Probes Recognized by Anti-DNP Antibodies

  • Summary of Application: N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is used as an amine-reactive building block for developing a probe that can be recognized by anti-DNP antibodies .
  • Methods of Application: The compound is used as an amine-reactive FRET quencher paired with Trp or Tyr .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBNUJCDIAGXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584259
Record name 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate

CAS RN

82321-04-8
Record name 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Tsuneoka, S Yoshida, K Takase, S Oda, M Kuroda… - Scientific reports, 2017 - nature.com
Testosterone is involved in male sexual, parental and aggressive behaviors through the androgen receptor (AR) and estrogen receptor (ER) α expressed in the brain. Although several …
Number of citations: 42 www.nature.com

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